Cas no 2122224-78-4 (2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile)

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile is a specialized organic compound featuring a chloro-methoxyphenyl backbone with a nitrile functional group. Its unique structure, combining aromatic substitution and steric hindrance from the methyl groups, makes it a valuable intermediate in synthetic chemistry, particularly for pharmaceuticals and agrochemicals. The chloro and methoxy substituents enhance reactivity in electrophilic and nucleophilic transformations, while the nitrile group offers versatility for further derivatization. This compound is particularly useful in constructing complex molecular frameworks due to its stability and selective reactivity. Its well-defined properties ensure consistent performance in multi-step synthesis, making it a reliable choice for research and industrial applications.
2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile structure
2122224-78-4 structure
Product name:2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile
CAS No:2122224-78-4
MF:C11H12ClNO
Molecular Weight:209.672081947327
CID:5564729
PubChem ID:165656981

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile 化学的及び物理的性質

名前と識別子

    • EN300-1976486
    • 2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
    • 2122224-78-4
    • 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile
    • インチ: 1S/C11H12ClNO/c1-11(2,7-13)10-8(12)5-4-6-9(10)14-3/h4-6H,1-3H3
    • InChIKey: XWKVLIIROVGEBB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C(C#N)(C)C)OC

計算された属性

  • 精确分子量: 209.0607417g/mol
  • 同位素质量: 209.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 33Ų

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1976486-10g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
10g
$3376.0 2023-09-16
Enamine
EN300-1976486-0.5g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
0.5g
$754.0 2023-09-16
Enamine
EN300-1976486-1g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
1g
$785.0 2023-09-16
Enamine
EN300-1976486-1.0g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
1.0g
$785.0 2023-07-10
Enamine
EN300-1976486-0.1g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
0.1g
$691.0 2023-09-16
Enamine
EN300-1976486-0.05g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
0.05g
$660.0 2023-09-16
Enamine
EN300-1976486-0.25g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
0.25g
$723.0 2023-09-16
Enamine
EN300-1976486-10.0g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
10.0g
$3376.0 2023-07-10
Enamine
EN300-1976486-5g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
5g
$2277.0 2023-09-16
Enamine
EN300-1976486-5.0g
2-(2-chloro-6-methoxyphenyl)-2-methylpropanenitrile
2122224-78-4
5.0g
$2277.0 2023-07-10

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile 関連文献

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrileに関する追加情報

Research Briefing on 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile (CAS: 2122224-78-4): Recent Advances and Applications

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile (CAS: 2122224-78-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This nitrile derivative, characterized by its chloro-methoxy-phenyl and methylpropanenitrile moieties, has shown promising potential in various therapeutic and synthetic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. This briefing synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in drug discovery.

The structural uniqueness of 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile lies in its ability to serve as a versatile building block in organic synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the modular construction of pyrrole-based kinase inhibitors, where it acted as a critical precursor for introducing steric and electronic modifications. The chloro and methoxy substituents on the phenyl ring were found to enhance binding affinity to target proteins, while the nitrile group facilitated further functionalization through click chemistry approaches. These properties make it particularly valuable in fragment-based drug design campaigns targeting challenging protein-protein interactions.

Recent pharmacological investigations have revealed unexpected biological activities associated with this compound. Research conducted at the Scripps Research Institute (2024) identified 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile as a novel allosteric modulator of NLRP3 inflammasome, showing dose-dependent inhibition of IL-1β secretion in macrophage cell lines. The compound's mechanism of action appears to involve selective interaction with the NACHT domain of NLRP3, as confirmed through biophysical binding assays and molecular docking studies. These findings position it as a potential lead compound for developing new anti-inflammatory therapeutics, particularly for NLRP3-mediated diseases such as gout and Alzheimer's disease.

From a synthetic chemistry perspective, significant progress has been made in optimizing the production of 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile. A recent patent (WO2023124567) describes an improved catalytic system using palladium nanoparticles supported on nitrogen-doped carbon, achieving >90% yield with excellent regioselectivity. This advancement addresses previous challenges related to byproduct formation during the cyanation step, making large-scale production more feasible for pharmaceutical applications. The patent also discloses several novel derivatives synthesized from this core structure, expanding the structure-activity relationship (SAR) landscape for this chemical series.

In the realm of analytical characterization, cutting-edge techniques have been applied to better understand this compound's properties. Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) studies have identified three major degradation products under accelerated stability conditions, providing crucial data for formulation development. Furthermore, solid-state nuclear magnetic resonance (ssNMR) has elucidated the compound's polymorphic behavior, revealing two distinct crystalline forms with different dissolution profiles - information critical for bioavailability optimization in drug development programs.

Looking forward, several research groups are exploring the incorporation of 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile into more complex molecular architectures. A particularly promising direction involves its use in PROTAC (Proteolysis Targeting Chimera) design, where its rigid structure serves as an ideal linker element connecting target-binding and E3 ligase-recruiting moieties. Preliminary data presented at the 2024 ACS Spring Meeting showed successful degradation of BRD4 protein at nanomolar concentrations using such constructs, opening new avenues for targeted protein degradation therapeutics.

In conclusion, 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanenitrile (CAS: 2122224-78-4) continues to demonstrate remarkable versatility in chemical biology and pharmaceutical research. Its dual role as both a synthetic intermediate and a biologically active scaffold makes it a compound of significant interest. As research progresses, we anticipate further elucidation of its therapeutic potential and broader applications in drug discovery. The compound's unique structural features and demonstrated biological activities position it as a valuable asset in the medicinal chemist's toolkit, warranting continued investigation and development.

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